molecular formula C10H13BrO2 B1374425 (4-Bromo-2-propoxyphenyl)methanol CAS No. 1094510-28-7

(4-Bromo-2-propoxyphenyl)methanol

Cat. No. B1374425
M. Wt: 245.11 g/mol
InChI Key: DTPPBAPKRNLWJG-UHFFFAOYSA-N
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Description

“(4-Bromo-2-propoxyphenyl)methanol” is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 . It is also known by its CAS number 1094510-28-7 .


Synthesis Analysis

The synthesis of “(4-Bromo-2-propoxyphenyl)methanol” involves the reaction of 4-bromo-2-(propyloxy)benzaldehyde with methanol and sodium tetrahydroborate . The reaction mixture is stirred at room temperature for 30 minutes and then poured into water. After extraction with dichloromethane, the organic phase is dried over sodium sulfate and concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-propoxyphenyl)methanol” is represented by the canonical SMILES notation: CCCOC1=C(C=CC(=C1)Br)CO . The InChI representation is InChI=1S/C10H13BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Bromo-2-propoxyphenyl)methanol” has a number of computed properties. It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . Its topological polar surface area is 29.5Ų, and it has a rotatable bond count of 4 . Its XLogP3 is 2.6 .

Scientific Research Applications

Methanol in Transformer Insulating Oil

Methanol has been recognized as a valuable chemical marker for assessing the condition of solid insulation in power transformers. Its use began over a decade ago when it was identified during thermal ageing tests with oil-immersed insulating papers. Methanol's stability under various temperatures and its role in monitoring cellulosic insulation degradation in transformer mineral oil are significant for the industry. Efforts are ongoing to standardize its determination for transformer oil assessment (Jalbert et al., 2019).

Methanol in Hydrogen Production

Methanol, known as a liquid hydrogen carrier, is critical in producing high-purity hydrogen. It's a vital part of pathways like methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The development of catalysts, especially copper-based ones, and reactor technology like Swiss-roll reactors, is central to improving the efficiency of these processes (García et al., 2021).

Methanol in Methanotrophs Biotechnology

Methanotrophs, bacteria that use methane as their carbon source, offer a range of biotechnological applications. They can produce valuable products like single-cell protein, biopolymers, and even methanol itself. The potential of these bacteria to contribute to bioremediation, wastewater treatment, and even electricity generation while sequestering greenhouse gases like CO2 highlights methanol's role in emerging biotechnologies (Strong et al., 2015).

Methanol as a Fixative in Histology

Methanol's impact on the shrinkage temperature of collagen and its role in stabilizing proteins make it an essential fixative in histology. The methacarn (methanol-Carnoy) fixation technique highlights methanol's ability to preserve the helical proteins in tissues while altering the conformations of globular proteins and DNA. This plays a crucial role in preparing tissues for microscopic analysis (Puchtler et al., 1970).

Methanol in Fuel and Energy Systems

Methanol's properties and potential uses as an alternative fuel for internal combustion engines have been extensively reviewed. Its clean-burning nature, versatility as a combustion fuel, and potential as a primary transportation fuel or fuel additive make it a subject of continuous research. However, challenges such as emissions of aldehydes and the need for engine modifications when used in high concentrations remain areas of interest in the automotive industry (Kowalewicz, 1993).

properties

IUPAC Name

(4-bromo-2-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPPBAPKRNLWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738609
Record name (4-Bromo-2-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-propoxyphenyl)methanol

CAS RN

1094510-28-7
Record name (4-Bromo-2-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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